4-Amino-N-(sec-butyl)benzamide
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Overview
Description
4-Amino-N-(sec-butyl)benzamide is an organic compound with the molecular formula C₁₀H₁₅N₂O It is a derivative of benzamide and contains an amino group (-NH₂) and a sec-butyl group attached to the benzamide core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminobenzamide and sec-butyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is heated under reflux to facilitate the nucleophilic substitution reaction.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods: In an industrial setting, the compound is synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and bases like triethylamine are employed.
Major Products Formed:
Oxidation: Nitro derivatives, such as 4-nitro-N-(sec-butyl)benzamide.
Reduction: Amine derivatives, such as 4-amino-N-(sec-butyl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-(sec-butyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Benzamides, including “4-Amino-N-(sec-butyl)benzamide”, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of new synthetic methods for this type of compounds can be of considerable importance . The direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions is a promising future direction .
Mechanism of Action
The mechanism by which 4-Amino-N-(sec-butyl)benzamide exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
4-Amino-N-(n-butyl)benzamide: Similar structure but with a straight-chain butyl group instead of a sec-butyl group.
4-Amino-N-(isobutyl)benzamide: Contains an isobutyl group instead of a sec-butyl group.
Uniqueness: 4-Amino-N-(sec-butyl)benzamide is unique due to the presence of the sec-butyl group, which imparts different chemical and physical properties compared to its analogs. This can influence its reactivity, solubility, and biological activity.
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Properties
IUPAC Name |
4-amino-N-butan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTELBMMPQVGHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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